molecular formula C16H16N4O2 B11091249 6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11091249
M. Wt: 296.32 g/mol
InChI Key: VSLVXHGVRYHBFZ-UHFFFAOYSA-N
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Description

6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of 6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction is often carried out under solvent-free conditions or in an aqueous medium, using catalysts such as nano-eggshell/Ti(IV) or CoCeO2 nanoparticles . These catalysts are chosen for their efficiency, reusability, and environmentally benign nature. The reaction conditions are generally mild, with short reaction times and high yields .

Chemical Reactions Analysis

6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Amino-4-(4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituents, which influence their specific biological activities and applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

6-amino-4-(4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-2-3-12-14-13(9-4-6-10(21)7-5-9)11(8-17)15(18)22-16(14)20-19-12/h4-7,13,21H,2-3,18H2,1H3,(H,19,20)

InChI Key

VSLVXHGVRYHBFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

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